
2-Trichloroacetyl-1-methylpyrrole
Vue d'ensemble
Description
2-Trichloroacetyl-1-methylpyrrole is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom and four carbon atoms. The trichloroacetyl group attached to the pyrrole ring at the second position indicates the presence of a trichloromethyl ketone functional group, which can significantly alter the chemical and physical properties of the molecule .
Synthesis Analysis
The synthesis of this compound and related compounds can be achieved through various methods. One approach involves the chloromethylation of pyrroles containing electron-withdrawing groups at the 2-position, such as trichloroacetyl groups. This reaction proceeds without the need for a Friedel-Crafts catalyst and yields chloromethylpyrroles, which are versatile intermediates for further chemical transformations . Another method for synthesizing related pyrrole derivatives is the acylation of amino acid methyl esters with 1-butyl-2-(trichloroacetyl) pyrrole, which provides good yields at room temperature .
Molecular Structure Analysis
The molecular structure of 1-methylpyrrol-2-yl trichloromethyl ketone, a closely related compound to this compound, has been determined through crystallographic analysis. The structure exhibits C–Cl,O halogen bonds and weak C–H,O hydrogen bonds. The presence of halogen bonding and the anisotropy of the electron charge density for the Cl-atom within the C–Cl,O contact have been experimentally detected, which suggests interesting intermolecular interactions within the crystal structure .
Chemical Reactions Analysis
The trichloroacetyl group in pyrrole derivatives is known to be reactive and can be converted into acids, esters, or amides. This reactivity makes this compound a potential intermediate for the synthesis of various organic compounds, including oligoamides used in biotechnology for gene expression regulation. The trichloroacetyl group can also facilitate the introduction of amino groups through nitration and subsequent reduction processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-acetyl-1-methylpyrrole and its isomers have been studied through calorimetric and computational methods. The enthalpies of formation in both the condensed and gas phases have been determined, indicating the thermodynamic stability of these compounds. High-level ab initio molecular orbital calculations have been used to estimate gas-phase enthalpies of formation, bond dissociation enthalpies, gas-phase basicities, proton and electron affinities, and adiabatic ionization enthalpies. These properties are crucial for understanding the reactivity and potential applications of this compound .
Applications De Recherche Scientifique
Synthesis and Gene Expression Regulation
2-Trichloroacetyl-1-methylpyrrole serves as a key component in the synthesis of various compounds. It is particularly noted for its role in the creation of lexitropsins, which are oligoamides derived from N-methylheteroaromatic amino acids, including N-methylpyrrole. These structures hold significant promise for gene expression regulation in biotechnology. The trichloroacetyl group of this compound can be readily converted into acids, esters, or amides, highlighting its versatility in chemical synthesis (Masiukiewicz, Mrugala, & Rzeszotarska, 2005).
Reactivity and Polymerization
The reactivity of N-methylpyrrole with specific compounds has been studied, leading to the formation of zwitterionic species, which are important for various chemical reactions and processes. These reactions play a crucial role in the polymerization of certain materials, particularly in the field of material science (Focante, Camurati, Nanni, Leardini, & Resconi, 2004).
Chlorination Mechanisms
Research has also been conducted on the chlorination mechanisms of 1-methylpyrrole, which is closely related to this compound. Understanding these mechanisms is crucial for the development of new synthetic methods and the improvement of existing ones in organic chemistry (Rosa & Márquez, 2003).
Calorimetric and Computational Studies
Calorimetric and computational studies of related pyrrole derivatives, such as 2- and 3-acetyl-1-methylpyrrole, provide valuable insights into their thermodynamic properties. These studies are fundamental in understanding the stability and reactivity of these compounds in various chemical reactions (Ribeiro da Silva & Santos, 2010).
Sensor Development
This compound derivatives have been explored for the development of chemodosimeters, particularly for the detection of metal ions like Hg2+. This application is crucial in environmental monitoring and analytical chemistry (Kaur, Kaur, Kasetti, Bharatam, & Singh, 2010).
Electrochemical Applications
Electrochemical studies of polymers derived from N-methylpyrrole, a related compound, indicate potential applications in electronics and materials science. These polymers can switch between conducting and insulating states, making them suitable for various electronic applications (Diaz, Castillo, Logan, & Lee, 1981).
Safety and Hazards
Mécanisme D'action
Biochemical Pathways
It is known that the compound can undergo acylation to afford 4-acyl derivatives . This suggests that it may interact with biochemical pathways involving acylation reactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Propriétés
IUPAC Name |
2,2,2-trichloro-1-(1-methylpyrrol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl3NO/c1-11-4-2-3-5(11)6(12)7(8,9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGNISUGCOYWRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380395 | |
| Record name | 2-Trichloroacetyl-1-methylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21898-65-7 | |
| Record name | 2-Trichloroacetyl-1-methylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-Trichloro-1-(1-methyl-1H-pyrrol-2-yl)-1-ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-Trichloroacetyl-1-methylpyrrole in the synthesis of (±)-Dibromoisophakellin?
A1: this compound serves as a crucial building block in the synthesis of the A-B-C tricyclic structure of (±)-Dibromoisophakellin []. The researchers first synthesized this compound through a Friedel-Craft acylation reaction between N-methylpyrrole and trichloroacetyl chloride. This compound then undergoes a series of transformations, including methoxide substitution, saponification, and amide bond formation, ultimately leading to the desired tricyclic structure, a precursor to (±)-Dibromoisophakellin.
Q2: Can you elaborate on the significance of targeting (±)-Dibromoisophakellin in this research?
A2: (±)-Dibromoisophakellin belongs to a family of marine alkaloids that exhibit promising biological activities, including antitumor and immunosuppressive properties, with notably low toxicity []. These characteristics make this group of alkaloids, including (±)-Dibromoisophakellin, attractive targets for total synthesis efforts. The researchers aimed to develop an efficient synthetic route to access these compounds and explore their therapeutic potential.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

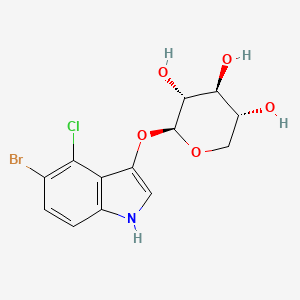
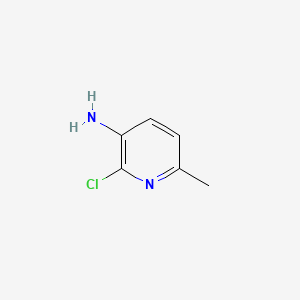
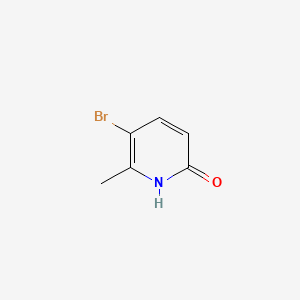



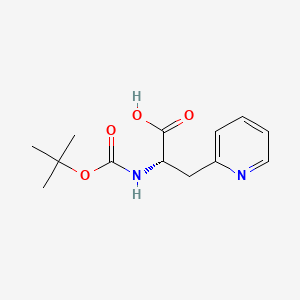


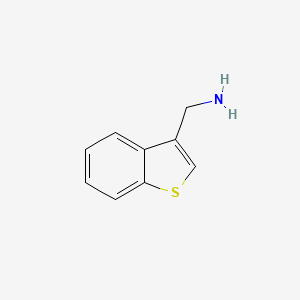



![2-Bromo-1-[4-methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1272760.png)